molecular formula C11H6ClN3S B1374051 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline CAS No. 1339578-16-3

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline

Cat. No.: B1374051
CAS No.: 1339578-16-3
M. Wt: 247.7 g/mol
InChI Key: PFCOLYDJSQXWDH-UHFFFAOYSA-N
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Description

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of quinoline and thiadiazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both quinoline and thiadiazole moieties in its structure endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline typically involves the reaction of quinoline derivatives with thiadiazole precursors. One common method involves the cyclization of 2-chloroquinoline with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. Additionally, it can interact with proteins, disrupting their normal function. The presence of the thiadiazole ring allows the compound to cross cellular membranes and exert its effects within the cell .

Comparison with Similar Compounds

Similar Compounds

  • 5-(5-Nitro-1,3,4-thiadiazol-2-yl)quinoline
  • 5-(5-Methyl-1,3,4-thiadiazol-2-yl)quinoline
  • 5-(5-Amino-1,3,4-thiadiazol-2-yl)quinoline

Uniqueness

5-(5-Chloro-1,3,4-thiadiazol-2-yl)quinoline is unique due to the presence of the chloro substituent, which enhances its reactivity and allows for further functionalization.

Properties

IUPAC Name

2-chloro-5-quinolin-5-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3S/c12-11-15-14-10(16-11)8-3-1-5-9-7(8)4-2-6-13-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCOLYDJSQXWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)C3=NN=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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